molecular formula C10H11ClOS B14242497 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- CAS No. 500910-95-2

1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)-

Cat. No.: B14242497
CAS No.: 500910-95-2
M. Wt: 214.71 g/mol
InChI Key: LKUTWEHFQAWSDD-UHFFFAOYSA-N
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Description

1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)-: is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has a unique structure that includes a chloro group, a hydroxyl group, and a methylthio group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.

    Reaction with Aluminium Chloride: These starting materials are reacted in the presence of aluminium chloride to form an intermediate compound.

    Hydrolysis: The intermediate compound is then hydrolyzed to yield 5-chloro-2,3-dihydro-1H-inden-1-one.

    Methylthio Group Introduction:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to form a hydrogenated compound.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides.

Major Products:

    Oxidation: Formation of 5-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 5-chloro-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 5-Chloro-2,3-dihydro-1H-inden-1-ol
  • 5-Methyl-2,3-dihydro-1H-inden-1-ol
  • 5-Fluoro-2,3-dihydro-1H-inden-1-ol

Comparison: 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activities, making it a valuable compound for specific applications .

Properties

CAS No.

500910-95-2

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H11ClOS/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9-10,12H,5H2,1H3

InChI Key

LKUTWEHFQAWSDD-UHFFFAOYSA-N

Canonical SMILES

CSC1CC2=C(C1O)C=CC(=C2)Cl

Origin of Product

United States

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